molecular formula C11H12O4 B1607057 Dimethyl 2-phenylmalonate CAS No. 37434-59-6

Dimethyl 2-phenylmalonate

Cat. No. B1607057
CAS RN: 37434-59-6
M. Wt: 208.21 g/mol
InChI Key: FGDCQTFHGBAVJX-UHFFFAOYSA-N
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Description

Dimethyl 2-phenylmalonate is a chemical compound with the CAS Number: 37434-59-6 and a molecular weight of 208.21 . It is often used in laboratory settings .


Physical And Chemical Properties Analysis

Dimethyl 2-phenylmalonate has a molecular weight of 208.21 . Its physical properties such as melting point, boiling point, and density are 51.6°C, 307.4°C (rough estimate), and 1.2252 (rough estimate) respectively .

Scientific Research Applications

Synthesis and Characterization in Complexes

Dimethyl 2-phenylmalonate plays a crucial role in the synthesis and characterization of various metal complexes. It has been used in synthesizing Cu(II) complexes with mixed ligands, exhibiting unique structural properties and forming supramolecular networks through hydrogen bonding and π–π interactions (Cui et al., 2005). Additionally, it has been involved in the formation of palladium(II) complexes, influencing their cytotoxic activity and apoptosis induction in cancer cell lines, showcasing its potential in medicinal chemistry (Zhu et al., 2016).

Enzymatic Reactions and Selectivity

The compound is significant in studying enzymatic reactions and selectivity. It has been partially hydrolyzed by immobilized lipase enzymes, demonstrating the potential for producing chiral monoesters, an area of interest in asymmetric synthesis and pharmaceuticals (Cabrera et al., 2007).

Reactivity in Organic Synthesis

In organic synthesis, dimethyl 2-phenylmalonate is used to study the reactivity of carbon nucleophiles. Its reactions with various cations have been examined, contributing to the synthesis of complex organic molecules like terpenes (Donaldson & Jin, 1993).

Crystallography and Molecular Structure Analysis

This compound is also utilized in crystallography and molecular structure analysis. Studies have focused on understanding its crystal structure and intermolecular interactions, providing insights into molecular arrangements and bonding (Zeng & Ren, 2009).

Applications in Catalysis

It finds applications in catalysis as well, where it has been used in studies related to copper(I)-catalyzed transformations, demonstrating its role in facilitating complex chemical reactions (Xu et al., 2010).

Safety And Hazards

Safety data sheets indicate that Dimethyl 2-phenylmalonate should not be released into the environment . It is also advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

dimethyl 2-phenylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-10(12)9(11(13)15-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDCQTFHGBAVJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50322103
Record name Dimethyl phenylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50322103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-phenylmalonate

CAS RN

37434-59-6
Record name NSC400449
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl phenylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50322103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
SF Yip, HY Cheung, Z Zhou, FY Kwong - pstorage-acs-6854636.s3 …
Unless otherwise noted, all reagents were purchased from commercial suppliers and used without purification. All α-arylation reactions were performed in Rotaflo®(England) resealable …
ET Satumov, JJ Medvedev, DI Nilov, MA Sandzhieva… - Tetrahedron, 2016 - Elsevier
Protonation of diazodiketones N 2 C(COR) 2 in Brønsted superacids (TfOH, FSO 3 H, TfOH–SbF 5 ) gives rise to stable and non-reactive O,O-diprotonated at carbonyl oxygens species …
Number of citations: 18 www.sciencedirect.com
IV Taydakov, MA Kiskin - Beilstein Journal of Organic …, 2020 - beilstein-journals.org
… Unsubstituted diethyl or dimethyl 2-phenylmalonate can be readily hydrolyzed under basic conditions by heating with aqueous or mixed water–EtOH solutions [29] or in biphasic water–…
Number of citations: 5 www.beilstein-journals.org
PX Zhou, YY Ye, YM Liang - Organic letters, 2013 - ACS Publications
… Dimethyl 2-allylmalonate and dimethyl 2-phenylmalonate were also investigated. To our disappointment, none of desired products was obtained, which is consistent with the previous …
Number of citations: 38 pubs.acs.org
Q Chen, C Zhang, L Chen, C Wen, Z Du, H Chen… - Tetrahedron …, 2015 - Elsevier
… We first examined the reaction of the synthetic dimethyl 2-phenylmalonate 3ab with benzyne precursor 1a under the optimized conditions (entry 11, Table 1). To our surprise, the desired …
Number of citations: 23 www.sciencedirect.com
P Müller, S Tohill - Tetrahedron, 2000 - Elsevier
… As above, the insertion product 3d was isolated after aromatization to dimethyl 2-phenylmalonate (9d). The most striking results were again obtained with methyl 2-diazophenylacetate (…
Number of citations: 124 www.sciencedirect.com
Q Liu, TX Liu, N Ma, C Tu, R Wang… - The Journal of Organic …, 2019 - ACS Publications
… As a control, the reactions of dimethyl 2-phenylmalonate 4a and dimethyl 2-(2-nitrophenyl)malonate 4b with C 60 were also performed (Scheme 5iii and iv). Likewise, no fullerene …
Number of citations: 10 pubs.acs.org
M Yang - 2001 - search.proquest.com
… Based on the chemical shifts of carbons in the benzene rings of anisole, compound 60a and dimethyl 2-phenylmalonate, we know the observed chemical shifts at 137 ppm and 146 …
Number of citations: 2 search.proquest.com
T Nemoto, K Tsuruda, M Yoshida, M Kono… - Synthesis, 2015 - thieme-connect.com
… To a stirred solution of dimethyl 2-phenylmalonate (2.83 g, 13.6 mmol) in DMF (60 mL) at 0 C was added NaH (60% in oil, 652 mg, 16.3 mmol), and the mixture was stirred for 10 min at …
Number of citations: 6 www.thieme-connect.com
D Olmedo, R Sancho, LM Bedoya, JL López-Pérez… - Molecules, 2012 - mdpi.com
… 4-Hydroxy-6-methoxy-3-phenyl-2H-chromen-2-one (18) A solution of dimethyl 2-phenylmalonate (0.01 mol) and 4-methoxyphenol (0.01 mol) in diphenyl ether was heated for 3 h to 200…
Number of citations: 78 www.mdpi.com

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